molecular formula C16H7Cl2N3O3 B11055055 4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile

4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11055055
M. Wt: 360.1 g/mol
InChI Key: KKAXDNITUTYOPZ-OWOJBTEDSA-N
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Description

2-CYANO-4-[(E)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-ETHENYL]-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structural features, including cyano, dichloro, hydroxyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-CYANO-4-[(E)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-ETHENYL]-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then subjected to nitration and subsequent coupling reactions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl cyanides.

Scientific Research Applications

Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-CYANO-4-[(E)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-ETHENYL]-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, modulating their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions.

Comparison with Similar Compounds

  • 2-CYANO-4-[(E)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-ETHENYL]-5-NITROPHENYL CYANIDE
  • Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate

Comparison: While both compounds share similar structural features, such as the presence of cyano and dichloro groups, 2-CYANO-4-[(E)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-ETHENYL]-5-NITROPHENYL CYANIDE is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. The presence of the nitro group allows for additional redox chemistry and potential interactions with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C16H7Cl2N3O3

Molecular Weight

360.1 g/mol

IUPAC Name

4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H7Cl2N3O3/c17-13-4-10(16(22)14(18)6-13)2-1-9-3-11(7-19)12(8-20)5-15(9)21(23)24/h1-6,22H/b2-1+

InChI Key

KKAXDNITUTYOPZ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N)O)Cl)Cl

Origin of Product

United States

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